molecular formula C17H12Cl2N4S3 B11519054 3,6-Bis[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3,6-Bis[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11519054
M. Wt: 439.4 g/mol
InChI Key: BEXJKJRPHBXKSZ-UHFFFAOYSA-N
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Description

BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is characterized by the fusion of a triazole ring with a thiadiazole ring, creating a unique scaffold that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with dibenzoylacetylene in the presence of an acid catalyst . This reaction proceeds under mild conditions, typically at room temperature, and yields the desired triazolothiadiazole derivatives in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions typically result in the formation of alkylated derivatives .

Scientific Research Applications

BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both PARP-1 and EGFR enzymes makes it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C17H12Cl2N4S3

Molecular Weight

439.4 g/mol

IUPAC Name

3,6-bis[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12Cl2N4S3/c18-13-5-1-11(2-6-13)9-24-15-20-21-16-23(15)22-17(26-16)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2

InChI Key

BEXJKJRPHBXKSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2N=C(S3)SCC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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